molecular formula C19H19N3O3 B11373056 2-butoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide

2-butoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide

Cat. No.: B11373056
M. Wt: 337.4 g/mol
InChI Key: BBTRPTDEPZSCJM-UHFFFAOYSA-N
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Description

2-butoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom. This particular compound is characterized by its unique structure, which includes a butoxy group, a phenyl group, and an oxadiazole ring. It has garnered interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide typically involves multiple steps. One common method includes the reaction of 4-phenyl-1,2,5-oxadiazole-3-carboxylic acid with butylamine under reflux conditions to form the corresponding amide. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-butoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or oxadiazoles.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-butoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and exhibit similar biological activities.

    Benzamides: Compounds with a benzamide group that may have comparable therapeutic properties.

Uniqueness

2-butoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its butoxy group enhances its solubility and bioavailability, while the oxadiazole ring contributes to its stability and reactivity .

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

2-butoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide

InChI

InChI=1S/C19H19N3O3/c1-2-3-13-24-16-12-8-7-11-15(16)19(23)20-18-17(21-25-22-18)14-9-5-4-6-10-14/h4-12H,2-3,13H2,1H3,(H,20,22,23)

InChI Key

BBTRPTDEPZSCJM-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1C(=O)NC2=NON=C2C3=CC=CC=C3

Origin of Product

United States

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